STD1T
Overview
Description
STD1T: is a selective and potent inhibitor of the enzyme ubiquitin-specific protease 2a. This compound has shown potential anticancer activity by reducing the levels of cell cycle protein D1 in colon and breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of STD1T follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: STD1T undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: STD1T is used as a tool compound to study the role of ubiquitin-specific protease 2a in various biochemical pathways .
Biology: In biological research, this compound is used to investigate the regulation of protein degradation and its impact on cellular processes .
Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit ubiquitin-specific protease 2a and reduce cell cycle protein D1 levels .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents targeting ubiquitin-specific protease 2a .
Mechanism of Action
Molecular Targets and Pathways: STD1T exerts its effects by selectively inhibiting the enzyme ubiquitin-specific protease 2a. This inhibition leads to the accumulation of ubiquitinated proteins, which are then degraded by the proteasome. This process ultimately reduces the levels of cell cycle protein D1, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
FT827: A covalent inhibitor of ubiquitin-specific protease 7.
USP15-IN-1: A potent inhibitor of ubiquitin-specific protease 15.
DUB-IN-1: An active inhibitor of ubiquitin-specific protease 8.
Uniqueness: STD1T is unique in its selective inhibition of ubiquitin-specific protease 2a, making it a valuable tool for studying the specific role of this enzyme in various biological processes and its potential as a therapeutic target .
Properties
IUPAC Name |
2-[[2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPUXFKWYPJDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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